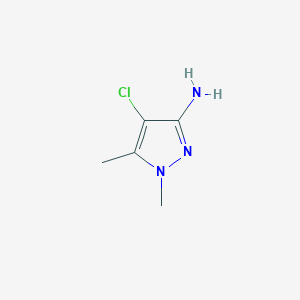

4-chloro-1,5-dimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZVIPXNYIVPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274003 | |

| Record name | 4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006320-25-7 | |

| Record name | 4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006320-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine

Reactivity of the C3-Amino Functionality

The amino group at the C3 position of the pyrazole (B372694) ring is a key functional handle for molecular elaboration. As a primary amine, it exhibits typical nucleophilic character, enabling a variety of transformations including acylation, alkylation, condensation, and diazotization reactions. The nucleophilicity of this group is influenced by the electronic nature of the pyrazole ring, which itself is considered an electron-rich aromatic system.

Acylation and Alkylation Reactions

The C3-amino group of 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine readily undergoes acylation and alkylation, reactions fundamental to the synthesis of more complex derivatives.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides typically proceeds smoothly to furnish the corresponding N-acylpyrazoles. For instance, in analogous systems like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, reaction with chloroacetyl chloride in a solvent like toluene (B28343) under reflux conditions yields the corresponding N-(chloroacetyl)amino pyrazole derivative in good yield. nih.gov This transformation highlights the nucleophilic character of the exocyclic amino group, which attacks the electrophilic carbonyl carbon of the acylating agent. The reaction conditions for the acylation of this compound would be expected to be similar, likely involving a base to scavenge the generated HCl.

Alkylation: N-alkylation of the amino group can also be achieved, though direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products and may require basic conditions. semanticscholar.org Alternative methods, such as reductive amination, provide a more controlled approach to mono-alkylation. More advanced methods for N-alkylation of pyrazole systems have been developed, for example, using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, which offers a milder alternative to traditional methods requiring strong bases. semanticscholar.org The reactivity in alkylation is dependent on the steric hindrance around the amino group and the electronic properties of the pyrazole ring.

Table 1: Representative Acylation Reactions on Analogous Aminopyrazoles

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | Toluene, reflux | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70% | nih.gov |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile | 2-Chloroacetyl chloride | Not specified | 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide | Not specified | researchgate.net |

Condensation and Imine Formation

The primary amino group at the C3 position can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic chemistry, enabling the linkage of the pyrazole core to other molecular fragments.

The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. youtube.com Subsequent acid-catalyzed dehydration leads to the formation of the C=N double bond of the imine. youtube.com The stability of the resulting imine and the reaction equilibrium can be influenced by several factors, including the electronic nature of the substituents on the aldehyde or ketone and the reaction conditions. For example, studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde facilitate the formation of stable hemiaminals or proceed to the Schiff base. youtube.comnih.gov A similar reactivity pattern is expected for this compound.

A typical procedure involves refluxing the aminopyrazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. For instance, the synthesis of (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline was achieved by refluxing 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole and 4-chloroaniline (B138754) in ethanol, resulting in an 84% yield of the corresponding Schiff base. youtube.com

Table 2: Examples of Imine Formation with Related Amino-Heterocycles

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methanol, Acetic Acid | Schiff Base | High | libretexts.org |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Neutral, CH3CN, 50 °C | Hemiaminal / Schiff Base | Variable | youtube.comnih.gov |

| 4-Chloroaniline | 5-Chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole | Ethanol, reflux | Schiff Base | 84% | youtube.com |

Diazotization and Subsequent Transformations

The C3-amino group can be converted into a diazonium salt (diazotization) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). semanticscholar.orgresearchgate.net This pyrazolediazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions.

In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. researchgate.netnih.gov This provides a powerful method for introducing a range of functional groups at the C3 position that might be difficult to install directly. For example, diazotization of an aminopyrazole followed by treatment with CuCl would be expected to replace the amino group with a second chloro substituent. Research on related heterocyclic systems, such as 3-amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile, has demonstrated successful Sandmeyer chlorination using isoamyl nitrite and CuCl₂, affording the 3-chloro product in 65% yield. researchgate.net This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov

Other transformations of the diazonium intermediate include reaction with potassium iodide to yield the corresponding iodo-pyrazole, fluorination via the Balz-Schiemann reaction (using HBF₄), and hydroxylation by heating in aqueous acid. researchgate.net

Reactivity of the C4-Chloro Substituent

The chlorine atom at the C4 position of the pyrazole ring is the second key site for reactivity. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electronic environment of the pyrazole ring can activate the C4 position towards certain substitution reactions. The primary pathways for modifying this position are nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) at the C4 position involves the displacement of the chloride by a nucleophile. The feasibility of this reaction is highly dependent on the electronic activation of the pyrazole ring. SₙAr reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

Common nucleophiles used in SₙAr reactions on chloro-heterocycles include amines, alkoxides, and thiols. d-nb.infonih.gov For example, reactions of various chloropyrimidines and other chloro-heterocycles with amines have been shown to proceed, often requiring elevated temperatures, to yield the corresponding amino-substituted products. nih.govresearchgate.net The reaction of this compound with nucleophiles like sodium methoxide (B1231860) or various primary/secondary amines would be expected to yield the corresponding 4-methoxy or 4-amino derivatives, respectively.

Table 3: Conditions for SₙAr Reactions on Analogous Chloro-Heterocycles

| Electrophile | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | PEG 400, 120 °C | 4-Amino-substituted product | nih.gov |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | HPMC/water, K₂CO₃, rt | 4-Pyrrolidinyl-substituted product | d-nb.info |

| 1-Chloro-2,4-dinitrobenzene | Biothiols | Aqueous media | Thioether product | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, C-S Bond Formation)

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for functionalizing the C4 position of 4-chloropyrazoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C4-chloro substituent with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org While aryl chlorides are known to be less reactive than bromides or iodides, the development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos) has enabled the efficient coupling of these less reactive electrophiles. organic-chemistry.org A typical Suzuki reaction on this compound would involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and an aryl- or vinyl-boronic acid in a suitable solvent like dioxane or toluene, often with heating. researchgate.netresearchgate.net This would result in the formation of a 4-aryl- or 4-vinyl-pyrazole derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a key method for synthesizing aryl amines from aryl halides. libretexts.orgwikipedia.org It serves as a powerful alternative to classical SₙAr amination, especially for less activated aryl chlorides. The reaction couples the C4-chloro position with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄). wikipedia.orgbeilstein-journals.org Research on 4-halo-1H-1-tritylpyrazoles has shown that Buchwald-Hartwig coupling at the C4 position is indeed feasible, though reaction outcomes can be sensitive to the choice of ligand and the nature of the amine. nih.gov This methodology allows for the synthesis of a wide array of 4-amino-pyrazole derivatives.

C-S Bond Formation: The formation of a carbon-sulfur bond at the C4 position can also be achieved via palladium-catalyzed cross-coupling. This reaction typically involves coupling the chloropyrazole with a thiol in the presence of a palladium catalyst/ligand system and a base. nih.gov These reactions are analogous to the Buchwald-Hartwig amination and provide access to 4-(arylthio)- or 4-(alkylthio)pyrazoles, which are valuable intermediates in medicinal chemistry.

Table 4: Representative Cross-Coupling Reactions on Halogenated Pyrazoles

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|---|

| Direct Arylation | 5-Chloro-1,3-dimethylpyrazole | Aryl bromides | Pd(OAc)₂ / P(o-tol)₃ | 4-Aryl-5-chloropyrazole | nih.gov |

| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 4-Piperidinyl-pyrazole | nih.gov |

| Buchwald-Hartwig | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Octylamine | [Pd(cinnamyl)Cl]₂ / JosiPhos | N-Octyl-4-aminopyrazole | rsc.org |

| Suzuki-Miyaura | 4-Chloroanisole (analogy) | Phenylboronic acid | Pd(OAc)₂ / Various Phosphines | 4-Methoxybiphenyl | researchgate.net |

Reductive Dehalogenation Processes

The removal of the chlorine atom from the C4 position of this compound, a process known as reductive dehalogenation, is a key transformation that enhances the molecular diversity accessible from this scaffold. This process involves the replacement of the halogen with a hydrogen atom and can be achieved through various catalytic and chemical methods. epa.gov

Catalytic hydrodehalogenation is a prominent method, often employing transition metal catalysts, particularly palladium on a solid support like carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃). mdpi.comrsc.org The reaction typically proceeds using a hydrogen source, which can be molecular hydrogen (H₂), transfer hydrogenation reagents like isopropanol (B130326) or formic acid, or hydride sources such as sodium borohydride (B1222165) (NaBH₄). rsc.orgorganic-chemistry.org The general mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the chloro-pyrazole to a low-valent palladium(0) species, forming a Pd(II)-aryl intermediate. This is followed by a hydrogenolysis step where the C-Pd bond is cleaved by a hydride, regenerating the Pd(0) catalyst and yielding the dehalogenated pyrazole.

Another effective method is the use of zinc metal in the presence of a proton source, such as aqueous ammonium (B1175870) chloride. psu.edu This reaction proceeds under mild, room-temperature conditions. The proposed mechanism involves single electron transfer (SET) from the zinc surface to the aryl halide, forming a radical anion. This intermediate then expels a chloride ion to give an aryl radical, which subsequently abstracts a hydrogen atom from the solvent or another proton donor to furnish the final product. psu.edu

Visible-light photoredox catalysis has also emerged as a powerful, tin-free method for the reductive dehalogenation of aryl halides. organic-chemistry.orgmdpi.com This technique uses a photosensitizer, such as Ru(bpy)₃Cl₂, which, upon absorbing visible light, can initiate an electron transfer cascade to reduce the C-Cl bond, typically via a radical mechanism. organic-chemistry.org

A study on 5-chloropyrazoles demonstrated a sequential reaction involving C4 arylation followed by a distinct dechlorination step, highlighting the feasibility of selectively removing the chlorine atom after other modifications have been made to the molecule. nih.gov This sequential approach underscores the synthetic utility of the chloro-substituent as a temporary protecting or directing group that can be removed at a later stage.

Table 1: Comparison of Reductive Dehalogenation Methods for Aryl Halides (Illustrative Examples)

| Method | Catalyst/Reagent | Reductant/H-Source | Typical Conditions | Functional Group Tolerance |

| Catalytic Hydrogenolysis | Pd/C, Pd(OAc)₂ | H₂, NaBH₄, Formic Acid | Mild to moderate temperature and pressure | Good, but may reduce other functional groups (alkenes, nitros) |

| Metal-Mediated Reduction | Zn, Mg | NH₄Cl (aq), Alcohols | Room temperature | Moderate, can affect carbonyls |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Ir-based photocatalysts | Hantzsch ester, iPr₂NEt | Visible light, room temperature | Excellent |

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an electron-rich aromatic system. Its reactivity is significantly influenced by the electronic effects of its substituents: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing but ortho-, para-directing chloro (-Cl) group.

Electrophilic Aromatic Substitution (if applicable)

Pyrazoles generally undergo electrophilic aromatic substitution (EAS) preferentially at the C4 position, as this leads to a more stable cationic intermediate (sigma complex) compared to attack at C3 or C5. pharmaguideline.comrrbdavc.org In the case of this compound, the C4 position is already occupied by a chlorine atom.

Given that C4 is blocked, and C3 and C5 are substituted, electrophilic attack on the carbon atoms of the pyrazole ring is unlikely under standard EAS conditions. Instead, reactions at the exocyclic amino group or potential side-chain reactions on the methyl groups might be more probable if forcing conditions are used. Studies on the electrochemical chlorination of substituted pyrazoles show that the efficiency and outcome of the reaction are highly dependent on the nature and position of the substituents on the ring. researchgate.net

Ring-Opening and Rearrangement Mechanisms

While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by the transformation of a substituent. A notable example, though on a related system, involves the thermolysis of a 5-azido-4-nitropyrazole derivative in acetic acid. mdpi.com This reaction did not produce the expected fused furoxan ring but instead led to a rearranged product via a proposed pyrazole ring-opening and recyclization cascade. mdpi.compreprints.org

Computational analysis of this transformation suggests that the reaction proceeds through the formation of a transient nitrene, which initiates a coarctate fragmentation of the pyrazole ring. mdpi.com This ring-opening generates acyclic intermediates which then undergo recyclization to form a new, rearranged pyrazole structure. The formation of acyclic side products in the reaction mixture supports the hypothesis of a ring-opening pathway. mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the detailed reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic pathways. For transformations involving substituted pyrazoles, both experimental and computational studies have shed light on the intricate steps involved.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies on pyrazole transformations often reveal complex, multi-step pathways. A prime example is the previously mentioned rearrangement of a 5-azido-4-nitropyrazole. mdpi.compreprints.org The proposed pathway, supported by density functional theory (DFT) calculations, is outlined below:

Nitrene Formation: The starting azide (B81097) loses N₂ upon heating to form a highly reactive singlet nitrene intermediate.

Ring Fragmentation: The pyrazole nitrene intermediate does not undergo simple intramolecular reactions. Instead, it triggers a barrierless, coarctate ring-opening fragmentation. This step breaks the pyrazole ring, leading to the formation of an acyclic diazo-ketenimine intermediate.

Intermediate Transformation: This acyclic intermediate can then undergo several transformations. One path involves an intramolecular cyclization and rearrangement.

Recyclization and Aromatization: Subsequent proton transfers and cyclization steps re-form a five-membered ring, which, after tautomerization and proton loss, leads to the final, rearranged aromatic pyrazole product. mdpi.com

The identification of acyclic hydrazide byproducts in the reaction mixture by X-ray analysis provides strong experimental evidence for the proposed ring-opening/recyclization pathway. mdpi.compreprints.org

In the context of pyrazole synthesis, mechanistic studies have identified key intermediates like pyrazolines, which are non-aromatic precursors formed from the initial condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov These pyrazolines are then oxidized in a subsequent step to form the aromatic pyrazole ring. nih.gov

Kinetic Studies and Activation Energy Determination

Kinetic investigations into the formation of pyrazoles from 1,3-diketones and phenylhydrazines have shown that reaction rates can vary by up to 1000-fold depending on the substituents on both reactants and the acidity of the medium. researchgate.net Such studies reveal that the rate-determining step can shift with changing pH, indicating a complex interplay of protonation and nucleophilic attack steps. researchgate.net

Table 2: Representative Kinetic Data for Related Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Solvent | Rate Constant (k₂) at T | Reference System |

| 2-Chloropyrimidine | Piperidine | Ethanol | 10.3 x 10⁻⁴ M⁻¹s⁻¹ at 40°C | Nucleophilic Substitution on Chloro-heterocycle zenodo.org |

| 2-Chloropyrimidine | Hydroxide Ion | 30% aq. Ethanol | 7.7 x 10⁻⁴ M⁻¹s⁻¹ at 40°C | Nucleophilic Substitution on Chloro-heterocycle zenodo.org |

| Ethyl Iodide | Tetrabutylammonium Cyanide | Dichloromethane | ~10⁻¹ M⁻¹s⁻¹ | Sₙ2 Reaction nih.gov |

| Ethyl Bromide | Tetrabutylammonium Cyanide | Dichloromethane | ~10⁻² M⁻¹s⁻¹ | Sₙ2 Reaction nih.gov |

Note: This table provides illustrative data from related systems to demonstrate kinetic principles and is not data for this compound.

Role of Specific Catalysts and Reagents

The functionalization of the this compound scaffold is largely achieved through palladium- and copper-catalyzed cross-coupling reactions. The choice of the metallic catalyst, its ligand, and the base are pivotal in steering the reaction towards the desired product with high yield and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyrazole ring. Key transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 4-chloropyrazole with an organoboron reagent, typically a boronic acid or its ester. The catalytic system generally comprises a palladium source, a phosphine ligand, and a base.

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. These are often used as pre-catalysts that are reduced in situ to the active Pd(0) species.

Ligands: The choice of ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly used ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and biaryl phosphines like SPhos and XPhos. For instance, the use of an XPhos-derived precatalyst has been shown to be effective in the coupling of 3- and 4-bromopyrazoles. masterorganicchemistry.com

Bases: A base is required to activate the organoboron reagent. The choice of base can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).

| Reaction | Substrate | Catalyst | Ligand | Base | Reagent | Product | Yield (%) | Ref. |

| Suzuki-Miyaura | 4-Bromo-1H-pyrazole | XPhos Pd G2 | XPhos | K₃PO₄ | Arylboronic acid | 4-Aryl-1H-pyrazole | 61-86 | masterorganicchemistry.com |

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | XPhos | Not specified | Aryl/heteroaryl/styryl boronic acids | 4-Substituted-3,5-dinitro-1H-pyrazole | Good | libretexts.org |

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the 4-chloropyrazole and a primary or secondary amine.

Palladium Source: Similar to Suzuki coupling, Pd(OAc)₂ and Pd₂(dba)₃ are frequently used.

Ligands: The development of specialized ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) were early breakthroughs. nih.gov More recently, sterically hindered biaryl monophosphine ligands such as XPhos and tBuDavePhos have shown high efficacy, particularly for the coupling of less reactive aryl chlorides. nih.gov

Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed. organic-chemistry.org

| Reaction | Substrate | Catalyst | Ligand | Base | Reagent | Product | Yield (%) | Ref. |

| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Pd(dba)₂ | tBuDavePhos | NaOtBu | Aryl/alkylamines (lacking β-H) | 4-Amino-1H-1-tritylpyrazole | Good | nih.gov |

| Buchwald-Hartwig | 4-Iodo-1H-1-tritylpyrazole | Pd(dba)₂ | XPhos | NaOtBu | Piperidine | 4-(Piperidin-1-yl)-1H-1-tritylpyrazole | Not specified | nih.gov |

Heck Coupling: The Heck reaction involves the coupling of the 4-chloropyrazole with an alkene to form a new C-C bond, typically with the creation of a substituted alkene.

Palladium Source: Palladium(II) acetate is a common catalyst.

Ligands: Triphenylphosphine (PPh₃) is a classical ligand for the Heck reaction.

Base: An organic base such as triethylamine (B128534) (NEt₃) is typically used to neutralize the hydrogen halide formed during the reaction.

| Reaction | Substrate | Catalyst | Ligand | Base | Reagent | Product | Yield (%) | Ref. |

| Heck | Iodobenzene (analogous aryl halide) | Palladium chloride | None specified | Potassium acetate | Styrene | Stilbene | Not specified | wikipedia.org |

| Heck | Activated bromobenzene | Dinuclear palladium complex | Poly(pyrazol-1-ylmethyl)benzene | [nNBu₄]Br (co-catalyst) | t-butyl acrylate | Substituted acrylate | High | researchgate.net |

Sonogashira Coupling: This reaction is used to couple the 4-chloropyrazole with a terminal alkyne, leading to the formation of a 4-alkynylpyrazole. This transformation typically requires a dual catalytic system.

Palladium Catalyst: A palladium(0) species, often formed in situ from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is the primary catalyst.

Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgwikipedia.org

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.

| Reaction | Substrate | Catalyst | Co-catalyst | Ligand | Base | Reagent | Product | Ref. |

| Sonogashira | Aryl/vinyl halide | Palladium complex | Cu(I) salt | Phosphine | Amine | Terminal alkyne | Aryl/vinyl alkyne | libretexts.orgorganic-chemistry.org |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly for C-N bond formation, present a more economical alternative to palladium-based systems. The Ullmann condensation is a classic example, and modern variations have improved its scope and efficiency.

Copper Source: Copper(I) iodide (CuI) is a widely used catalyst.

Ligands: The development of effective ligands is crucial for promoting copper-catalyzed couplings under milder conditions. Diamine and oxalamide ligands have shown promise in facilitating these reactions. nih.gov

Base: A variety of bases can be used, depending on the specific reaction, including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

For instance, the copper-catalyzed C-N coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen (which are poor substrates in palladium-catalyzed reactions due to β-hydride elimination) has been shown to be effective. nih.gov

| Reaction | Substrate | Catalyst | Ligand | Base | Reagent | Product | Yield (%) | Ref. |

| C-N Coupling | 4-Iodo-1H-1-tritylpyrazole | CuI | None specified | K₂CO₃ | Alkylamines (with β-H) | 4-Alkylamino-1H-1-tritylpyrazole | Moderate | nih.gov |

| C-N Coupling | Aryl chlorides | Cu(I) salt | N¹,N²-diaryl diamine | Not specified | Amines | Aryl amines | Good | nih.gov |

| C-O Coupling | Aryl bromides/iodides | CuI | Ethylene glycol | Cs₂CO₃ | Aliphatic alcohols | Alkyl aryl ethers | Good | acs.org |

Structural Elucidation and Advanced Spectroscopic Methodologies for 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign its proton and carbon signals.

¹H NMR for Proton Environment and Connectivity

The ¹H NMR spectrum provides critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, three distinct signals are expected, corresponding to the two methyl groups and the amine protons.

N-CH₃ (N-methyl): The protons of the methyl group attached to the nitrogen atom of the pyrazole (B372694) ring are expected to appear as a singlet. Based on data from similar pyrazole structures, this signal typically resonates in the range of δ 3.8-4.1 ppm. mdpi.comresearchgate.net

C-CH₃ (C-methyl): The methyl group attached to the C5 position of the pyrazole ring will also produce a singlet. This signal is anticipated to appear slightly upfield compared to the N-methyl group, generally in the δ 2.1-2.3 ppm region. researchgate.net

NH₂ (Amine): The protons of the primary amine group at the C3 position will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically observed in the δ 3.5-5.0 ppm range.

The integration of these signals would correspond to a 3:3:2 ratio, confirming the presence of the two methyl groups and the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.8 - 4.1 | Singlet |

| C-CH₃ | 2.1 - 2.3 | Singlet |

| NH₂ | 3.5 - 5.0 | Broad Singlet |

¹³C NMR and DEPT for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

C3, C4, and C5 (Pyrazole Ring): The three carbon atoms of the pyrazole ring will have distinct chemical shifts.

C3-NH₂: The carbon atom bonded to the amine group is expected to be significantly deshielded, appearing around δ 148-154 ppm. rsc.org

C4-Cl: The carbon atom bearing the chlorine atom will also be deshielded due to the electronegativity of the halogen, with an expected chemical shift in the range of δ 110-115 ppm.

C5-CH₃: The carbon attached to the methyl group is anticipated to resonate at approximately δ 135-140 ppm. rsc.org

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

N-CH₃: The N-methyl carbon typically appears around δ 34-37 ppm. mdpi.com

C-CH₃: The C-methyl carbon is generally found further upfield, around δ 10-14 ppm. rsc.org

A DEPT-135 experiment would show positive signals for the CH₃ groups and no signals for the quaternary carbons (C3, C4, C5), confirming their substitution. researchgate.net

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C3 | 148 - 154 | None |

| C4 | 110 - 115 | None |

| C5 | 135 - 140 | None |

| N-CH₃ | 34 - 37 | Positive |

| C-CH₃ | 10 - 14 | Positive |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

Two-dimensional NMR techniques are invaluable for confirming the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the methyl and amine protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the N-CH₃ protons to the N-CH₃ carbon and the C-CH₃ protons to the C-CH₃ carbon, confirming their assignments.

The N-CH₃ protons to the C5 and potentially the C3 carbons of the pyrazole ring.

The C-CH₃ protons to the C5 and C4 carbons of the pyrazole ring.

The NH₂ protons to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would likely show a cross-peak between the C5-CH₃ protons and the protons of the N-CH₃ group if they are on the same side of the pyrazole ring, providing crucial stereochemical information.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₅H₈ClN₃), the predicted monoisotopic mass is 145.04068 Da. uni.lu HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, confirming the molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. whitman.edu

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) |

| [M]⁺ | C₅H₈ClN₃ | 145.04068 |

| [M+H]⁺ | C₅H₉ClN₃ | 146.04796 |

| [M+Na]⁺ | C₅H₈ClN₃Na | 168.02990 |

Data sourced from PubChem predictions. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the substituents from the pyrazole ring.

Common fragmentation patterns for pyrazoles and related nitrogen heterocycles often involve the cleavage of bonds adjacent to the ring or the loss of small, stable molecules. libretexts.orgchemguide.co.uk For the title compound, expected fragment ions could arise from:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Cleavage of the N-N bond, leading to the formation of various smaller fragments.

Analysis of the masses of these fragments helps to piece together the molecular structure, confirming the identity and position of the substituents on the pyrazole core.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for verifying the identity and assessing the purity of synthesized compounds like this compound. This hybrid method first separates the components of a mixture using liquid chromatography, after which the mass spectrometer provides information about the molecular weight of each component.

In the context of this compound, LC-MS is instrumental in confirming the successful synthesis of the target molecule. The liquid chromatography stage would separate the desired product from any unreacted starting materials, by-products, or other impurities. The subsequent mass spectrometry analysis would then yield a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of this compound. This provides a high degree of confidence in the compound's identity. Furthermore, the purity of the sample can be quantified by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Modern LC-MS systems can provide purity assessments with high accuracy, often exceeding 95% for well-synthesized compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

For this compound, IR and Raman spectra would reveal characteristic absorption or scattering peaks corresponding to the various bonds and structural motifs within the molecule. These techniques are crucial for confirming the presence of the pyrazole core, the amine substituent, the methyl groups, and the carbon-chlorine bond.

The vibrational spectrum of this compound is a composite of the vibrations of its constituent parts: the pyrazole ring and its substituents.

Pyrazole Core: The pyrazole ring itself exhibits a series of characteristic vibrations. The C=N stretching vibrations are typically observed in the region of 1550-1650 cm⁻¹. researchgate.net The C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net Ring deformation vibrations occur at lower frequencies. derpharmachemica.com The N-N stretching mode within the pyrazole ring is typically found around 1070-1081 cm⁻¹. derpharmachemica.com

Amine Group (NH₂): The primary amine group gives rise to characteristic N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ region for a free amine. However, hydrogen bonding can cause these bands to broaden and shift to lower frequencies. researchgate.net The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

Methyl Groups (CH₃): The methyl groups attached to the pyrazole ring will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending vibrations will appear at lower wavenumbers.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | ~1600 |

| Methyl (C-H) | Stretching | 2850 - 3000 |

| Pyrazole Ring (C=N) | Stretching | 1550 - 1650 |

| Pyrazole Ring (C=C) | Stretching | 1400 - 1600 |

| Pyrazole Ring (N-N) | Stretching | 1070 - 1081 |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction experiment would provide an unambiguous structural determination, confirming the connectivity of the atoms and revealing the spatial orientation of the pyrazole ring and its substituents.

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. uzh.ch The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data. numberanalytics.comnih.gov

Commonly, the slow evaporation of a saturated solution of the compound is employed to grow single crystals. umass.educhemistryviews.orgmit.edumit.eduufl.edu This involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over several days or weeks. washington.edurochester.edu The choice of solvent is critical and often requires screening various options to find conditions that promote the growth of well-ordered crystals. unifr.ch

The quality of the grown crystals is assessed visually under a microscope, often with polarizing filters. uzh.ch Ideal crystals for X-ray diffraction are transparent, have well-defined faces, and are free from defects such as cracks or inclusions. uzh.ch They should also be of a suitable size, typically in the range of 0.1 to 0.5 mm in each dimension. The diffraction quality can be further evaluated by exposing the crystal to an X-ray beam and observing the diffraction pattern. numberanalytics.commdpi.comfreiberginstruments.com Sharp, well-defined diffraction spots are indicative of a high-quality crystal. numberanalytics.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group.

The unit cell parameters consist of three lengths (a, b, c) and three angles (α, β, γ) that define the shape and size of the unit cell. The space group describes the symmetry elements present in the crystal structure. For pyrazole derivatives, a variety of space groups are possible, and the specific space group for this compound would be determined from the systematic absences in the diffraction data. The determination of the unit cell and space group is a fundamental step in the process of structure solution.

The final solved crystal structure of this compound would reveal its molecular conformation, which is the spatial arrangement of its atoms. This includes the planarity of the pyrazole ring and the orientation of the methyl and amine substituents.

Furthermore, the crystal structure provides invaluable insights into the intermolecular interactions that govern the packing of the molecules in the solid state. These non-covalent interactions are crucial for understanding the physical properties of the compound.

Hydrogen Bonding: The presence of the amine group (a hydrogen bond donor) and the nitrogen atoms of the pyrazole ring (hydrogen bond acceptors) suggests that hydrogen bonding plays a significant role in the crystal packing of this compound. nih.goviucr.orgnih.goviucr.org These interactions, where a hydrogen atom is shared between two electronegative atoms, are a strong directional force in molecular self-assembly. nih.gov

Halogen Bonding: The chlorine atom on the pyrazole ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom of an adjacent molecule. researchgate.netnih.govnih.govacs.org

The following table outlines the key structural parameters that would be determined from an X-ray crystallographic analysis of this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-C, C-Cl, N-N). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bond Geometry | The distances and angles of any hydrogen bonds present. |

| Halogen Bond Geometry | The distances and angles of any halogen bonds present. |

| π-π Stacking Parameters | The distances and orientations of any π-π stacking interactions. |

Theoretical and Computational Chemistry Studies on 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule, a conformational analysis would be performed to identify all possible low-energy conformers and determine their relative stabilities.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | Data not available | ||

| N2-C3 | Data not available | ||

| C3-C4 | Data not available | ||

| C4-C5 | Data not available | ||

| C5-N1 | Data not available | ||

| C4-Cl | Data not available | ||

| C3-N(amine) | Data not available | ||

| N1-C(methyl) | Data not available | ||

| C5-C(methyl) | Data not available | ||

| N1-N2-C3 | Data not available | ||

| N2-C3-C4 | Data not available | ||

| C3-C4-C5 | Data not available | ||

| C4-C5-N1 | Data not available | ||

| C5-N1-N2 | Data not available | ||

| C5-N1-N2-C3 | |||

| N2-C3-C4-C5 |

Note: This table is for illustrative purposes only. The data would be populated with values obtained from DFT or ab initio calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, NBO Analysis)

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic delocalization within the molecule, including charge transfer interactions between orbitals.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: This table is for illustrative purposes only and would be populated with data from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. The calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: This table is for illustrative purposes only. A comprehensive table would list predicted values for each unique atom or vibrational mode.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the structure of the transition state. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the reactants and products.

Energy Barrier and Kinetic Parameter Predictions

By calculating the energies of the reactants, transition state, and products, the energy barrier (activation energy) for the reaction can be determined. This information can be used to predict the reaction rate and other kinetic parameters, providing a deeper understanding of the reaction's feasibility and speed.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov This approach is instrumental in predicting the properties of new or untested compounds, thereby accelerating the process of drug discovery and materials science by minimizing the need for extensive experimental synthesis and testing. journal-academia.comeurasianjournals.com

The development of a robust QSPR model is a systematic process that involves several key stages. For this compound, this would begin with the compilation of a dataset of molecules with known properties that are structurally related to the target compound.

Model Development Process:

Data Set Collection: A diverse set of pyrazole (B372694) derivatives with experimentally determined values for the property of interest (e.g., solubility, melting point, or a biological activity) would be gathered from scientific literature and databases. arabjchem.orgresearchgate.net

Molecular Structure Optimization: The three-dimensional structures of all compounds in the dataset, including this compound, would be generated and optimized using computational chemistry methods, such as Density Functional Theory (DFT), to obtain accurate geometric and electronic information. eurasianjournals.comeurasianjournals.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, would be calculated for each compound.

Data Splitting: The dataset would be divided into a training set and a test set. The training set is used to build the QSPR model, while the test set is used to evaluate its predictive performance on compounds not used in the model's development. arabjchem.org

Model Building: Various statistical and machine learning methods can be employed to construct the QSPR model. Common techniques include Multiple Linear Regression (MLR) and Random Forest regression. journal-academia.comresearchgate.net MLR creates a linear equation that relates the descriptors to the property, while Random Forest is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Model Validation: The developed model is rigorously validated to ensure its robustness and predictive power. This involves internal validation (e.g., cross-validation) on the training set and external validation on the test set. arabjchem.org Statistical metrics such as the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and Root Mean Square Error (RMSE) are used to assess the model's performance. journal-academia.comresearchgate.net

An illustrative example of a hypothetical QSPR model for predicting a specific property of pyrazole derivatives could be represented by the following linear equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Property is the chemical property being predicted, c₀, c₁, c₂, ..., cₙ are the regression coefficients determined during model training, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The table below presents a hypothetical dataset and the predicted property values from a fictional QSPR model for a series of pyrazole derivatives.

| Compound ID | Experimental Property | Predicted Property |

| P-001 | 4.78 | 4.75 |

| P-002 | 5.12 | 5.09 |

| P-003 | 4.95 | 4.98 |

| P-004 | 5.30 | 5.25 |

| This compound | N/A | 5.15 |

The heart of any QSPR model lies in the molecular descriptors used. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Descriptor Generation:

For this compound, a comprehensive set of descriptors would be generated to capture its unique structural features. Specialized software is used to calculate hundreds or even thousands of descriptors for each molecule in the dataset. nih.gov

Descriptor Selection:

With a vast number of calculated descriptors, a crucial step is to select the most relevant ones that have the greatest influence on the property being modeled. This helps to avoid overfitting and improves the interpretability of the model. kg.ac.rsnih.gov Several methods are available for descriptor selection:

Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance. arabjchem.org

Genetic Algorithms (GA): Inspired by the process of natural selection, GA is a powerful optimization technique that can efficiently search for the best combination of descriptors. arabjchem.org

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to identify the most important descriptors.

The table below illustrates a hypothetical selection of descriptors and their calculated values for this compound.

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 145.6 g/mol |

| Topological | Wiener Index | 158 |

| Geometrical | Molecular Surface Area | 185.4 Ų |

| Quantum-Chemical | Dipole Moment | 2.5 D |

| Electronic | HOMO Energy | -6.2 eV |

By carefully developing and validating a QSPR model with appropriately selected descriptors, it would be possible to accurately predict various chemical and physical properties of this compound, thereby providing valuable insights for its potential applications.

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Insights for 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine Analogues Purely Chemical/biochemical Research Focus

Design and Synthesis of Diverse Analogues based on 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine

The design and synthesis of analogues of this compound are centered on systematic modifications at key positions of the pyrazole (B372694) ring: the C3-amino group, the C4-chloro substituent, and the N1 and C5-methyl groups. These modifications allow for a comprehensive exploration of the chemical space around the core scaffold.

The C3-amino group serves as a versatile handle for derivatization through several well-established chemical transformations.

Amide Formation: The primary amine at the C3 position can be readily acylated to form a wide array of amide derivatives. This is typically achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a base. This strategy allows for the introduction of a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The synthesis of pyrazole-4-carboxylic acid amides has been reported, demonstrating the feasibility of this modification on the pyrazole scaffold. science.govnih.gov For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with various amines yields the corresponding amides. researchgate.net A metal-free approach for the synthesis of pyrazole-tethered amides has also been described, involving an oxidative amidation of pyrazole carbaldehydes. beilstein-journals.org

Urea (B33335) Formation: The C3-amino group can also be converted into urea derivatives by reaction with isocyanates or by a two-step process involving phosgene (B1210022) or a phosgene equivalent followed by reaction with an amine. This introduces a hydrogen-bond donor and acceptor moiety, which can significantly influence the compound's interaction with biological targets. The synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas has been achieved through the reaction of pyrazole-3-carbonyl azides with amines via a Curtius rearrangement. tsijournals.com

Schiff Base Formation: Condensation of the C3-amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ijpsr.comrasayanjournal.co.inresearchgate.net This derivatization is a straightforward way to introduce a wide variety of aromatic and heteroaromatic rings. For example, Schiff bases have been synthesized from 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one by condensation with substituted benzaldehydes. rsc.orgnih.gov Similarly, Schiff bases were derived from 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. ijpsr.com

Table 1: Examples of C3-Amino Group Modifications on Related Pyrazole Scaffolds

| Starting Material | Reagent | Modification Type | Product | Reference(s) |

|---|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted benzothiazol-2-ylamine | Amide Formation | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-substituted benzothiazol-2-ylamide | researchgate.net |

| 4-Hydroxymethylpyrazole-3-carbonyl azides | Primary amines | Urea Formation | 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas | tsijournals.com |

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted benzaldehydes | Schiff Base Formation | Schiff base analogues of 4-aminoantipyrine | rsc.orgnih.gov |

| 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Aromatic aldehydes | Schiff Base Formation | Schiff bases of pyrazole-4-carbaldehyde | ijpsr.com |

The chloro group at the C4 position is a key site for introducing further diversity into the molecular scaffold.

Other Halogens: The chlorine atom can potentially be exchanged for other halogens, such as bromine or iodine, through halogen exchange reactions like the Finkelstein reaction, which involves treating the chloro derivative with a sodium halide salt in a suitable solvent. mdpi.com This allows for the fine-tuning of the electronic and steric properties at this position. The halogenation of pyrazoles at the C4 position can also be achieved using N-halosuccinimides. wikipedia.org

Alkyl, Aryl, and Heteroaryl Substituents: The C4-chloro group can be replaced with various alkyl, aryl, or heteroaryl moieties using transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction, which utilizes a palladium catalyst and a base, allows for the formation of a carbon-carbon bond between the C4 position of the pyrazole and a boronic acid or ester, enabling the introduction of a wide range of aryl and heteroaryl groups. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a carbon-nitrogen bond, allowing for the introduction of various amino substituents at the C4 position. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction enables the introduction of alkyne groups at the C4 position.

Heck Coupling: This reaction can be used to introduce alkenyl substituents.

These cross-coupling reactions provide a powerful tool for creating a library of C4-substituted analogues with diverse electronic and steric properties. For instance, the synthesis of 4-aryl pyrazoles from 4-bromopyrazole has been reported using Suzuki-Miyaura coupling. nih.gov

Table 2: Potential C4-Position Modifications via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product at C4 | Catalyst System (General) | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Aryl/Heteroaryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base | rsc.orgnih.gov |

| Buchwald-Hartwig | Amine | Substituted amino | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos) | wikipedia.orglibretexts.orgnih.gov |

| Sonogashira | Terminal alkyne | Alkynyl | Pd catalyst, Cu(I) cocatalyst, Base | General method |

| Heck | Alkene | Alkenyl | Pd catalyst, Base | General method |

Modifying the methyl groups at the N1 and C5 positions can provide valuable insights into the steric and electronic requirements for activity and other properties.

N1-Substituent Variation: The N1-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or aryl groups (e.g., phenyl). The synthesis of N-substituted pyrazoles can be achieved by reacting a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). acs.org For example, the synthesis of 1-ethyl-4-chloro-3-methyl-5-pyrazolecarboxylate has been reported. google.com The use of different substituted hydrazines in the initial pyrazole synthesis would lead to a variety of N1-substituted analogues.

C5-Substituent Variation: Similarly, the C5-methyl group can be altered to other alkyl or aryl groups. This can be accomplished by starting with a different 1,3-dicarbonyl compound in the initial pyrazole synthesis. For example, using a phenyl-substituted diketone would result in a C5-phenyl analogue. The synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues highlights the possibility of having a phenyl group at the N1 position. researchgate.net

Exploration of Structure-Reactivity Relationships

Understanding how structural modifications influence the chemical reactivity of this compound analogues is fundamental to predicting their behavior in various chemical and biological systems.

The substituents on the pyrazole ring can significantly impact its acid-base properties and tautomeric equilibrium.

Tautomerism: For pyrazoles that are not substituted on a nitrogen atom, annular tautomerism is possible, where the proton on the nitrogen can reside on either of the two nitrogen atoms. While this compound itself has a fixed N1-methyl group, its analogues where the N1-substituent is hydrogen would exhibit tautomerism. The position of the tautomeric equilibrium is influenced by the nature of the substituents at the C3 and C5 positions. beilstein-journals.org Electron-donating groups tend to favor the tautomer where they are at the C3 position, while electron-withdrawing groups favor the C5 position. beilstein-journals.org The solvent can also play a significant role in determining the predominant tautomeric form. fu-berlin.de

Structural modifications to the this compound scaffold can have a profound impact on the selectivity and efficiency of subsequent chemical reactions.

Regioselectivity: In reactions involving the pyrazole ring, such as electrophilic substitution, the position of attack is governed by the electronic nature of the ring and its substituents. For pyrazoles, electrophilic attack typically occurs at the C4 position. However, the presence of the activating C3-amino group and the deactivating C4-chloro group in the parent compound will influence the reactivity and regioselectivity of such reactions. In derivatization reactions, such as the cross-coupling at the C4 position, the nature of the substituents can affect the reactivity of the C-Cl bond.

Reaction Efficiency: The steric and electronic properties of the substituents can also influence the rate and yield of reactions. For example, bulky substituents near the reactive center can hinder the approach of reagents, leading to lower reaction rates. This is a critical consideration in the design of synthetic routes to new analogues. In Buchwald-Hartwig amination reactions, the choice of ligand is often crucial to overcome the steric hindrance and achieve good yields. nih.gov Similarly, the efficiency of Suzuki-Miyaura coupling can be dependent on the electronic nature of the halide and the boronic acid. nih.gov

By systematically studying these structure-reactivity relationships, a deeper understanding of the chemical behavior of this class of compounds can be achieved, which is invaluable for the rational design of new molecules with desired properties.

Structure-Biological Target Interaction Studies (In Vitro, Mechanistic, Non-Clinical)

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For analogues of this compound, in vitro studies are fundamental in elucidating their mechanism of action and potential as therapeutic leads. These investigations primarily focus on their binding affinity to isolated proteins or enzymes and the mechanistic details of these interactions.

Binding Affinity to Isolated Proteins or Enzymes

The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. nih.govresearchgate.net Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.com Consequently, much of the in vitro research on pyrazole analogues has centered on their ability to inhibit various protein kinases.

Research into N-(1H-pyrazol-3-yl)quinazolin-4-amines, which share the core 3-aminopyrazole (B16455) moiety, has identified these compounds as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov In vitro kinase inhibition assays revealed that certain derivatives selectively inhibit CK1δ/ε over other kinases like CDK5/p25, GSK-3α/β, and DYRK1A. nih.gov For example, specific compounds within this series demonstrated significant inhibitory activity against CK1δ. nih.gov

Another class of related compounds, pyrazolo[3,4-g]isoquinolines, has been investigated for its inhibitory effects on a panel of protein kinases. In vitro assays using the ADP-Glo™ kinase assay have shown that these compounds can inhibit kinases such as Haspin, CLK1, DYRK1A, and CDK9. nih.gov For instance, nitro-substituted analogues were found to be potent inhibitors of Haspin, with IC50 values in the nanomolar range. nih.gov The introduction of different substituents at various positions on the pyrazolo[3,4-g]isoquinoline scaffold led to varied kinase inhibition profiles, highlighting the importance of specific structural features for activity and selectivity. nih.gov

The following table summarizes the in vitro inhibitory activities of some pyrazole analogues against various protein kinases.

| Compound Series | Target Kinase | IC50 (nM) | Reference |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ (CK1δ) | Varies by derivative | nih.gov |

| Pyrazolo[3,4-g]isoquinolines (Nitro-substituted) | Haspin | 57 - 66 | nih.gov |

| Pyrazolo[3,4-g]isoquinolines (Amino-substituted) | Haspin | 62 | nih.gov |

| Pyrazolo[3,4-g]isoquinolines (Methyl-substituted) | Haspin | 167 | nih.gov |

| Pyrazolo[3,4-g]isoquinolines (Methyl-substituted) | CLK1 | 101 | nih.gov |

It is important to note that while these studies provide valuable insights into the potential targets of pyrazole-based compounds, specific binding affinity data for this compound itself is not extensively reported in the reviewed literature. The data presented here for analogous structures underscores the potential of this chemical class as kinase inhibitors.

Mechanistic Insights into Molecular Recognition

To comprehend the molecular basis of the observed in vitro activities, computational methods such as molecular docking and dynamics simulations are employed. These techniques provide a virtual model of how a ligand interacts with the active site of its target protein, offering insights into the key binding interactions that drive affinity and selectivity.

Molecular docking studies on N-(1H-pyrazol-3-yl)quinazolin-4-amine derivatives have revealed the crucial interactions within the ATP-binding site of CK1δ. nih.gov These studies help to rationalize the observed inhibitory activity by identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. nih.gov

Similarly, for other pyrazole derivatives, molecular modeling has been instrumental in understanding their inhibitory mechanism against various kinases. For instance, docking studies of pyrazole derivatives with the Rearranged during Transfection (RET) kinase have identified key residues in the active site responsible for binding. mdpi.com The insights from these models are consistent with experimental data and help explain the structural requirements for potent inhibition. mdpi.com The analysis of these interactions can guide the design of new analogues with improved potency and selectivity. mdpi.com

In the case of pyrazolo[3,4-d]pyrimidine derivatives, molecular modeling has suggested a potential antitumor mechanism involving cyclin-dependent kinases (CDKs). eurekaselect.com The docking of these compounds into the active sites of CDKs revealed plausible binding modes that could account for their observed biological activity. eurekaselect.com

The following table outlines key amino acid interactions identified through molecular docking studies for different pyrazole analogues with their respective protein kinase targets.

| Compound Series | Target Kinase | Key Interacting Amino Acid Residues | Reference |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ (CK1δ) | Specific residues in the ATP binding site | nih.gov |

| Pyrazole Derivatives | RET Kinase | Hydrophobic and H-bond interactions | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Interactions within the kinase active site | eurekaselect.com |

These computational studies, while not specific to this compound, provide a valuable framework for predicting its potential binding modes and for guiding the synthesis of new derivatives with enhanced biological activity. The consistent finding across different pyrazole series is their ability to fit into the ATP-binding pocket of kinases, a common feature for many kinase inhibitors. acs.org

Applications of 4 Chloro 1,5 Dimethyl 1h Pyrazol 3 Amine As a Versatile Synthetic Intermediate

Building Block for Novel Heterocyclic Systems

The inherent reactivity of 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine makes it an ideal precursor for the synthesis of diverse heterocyclic structures. The pyrazole (B372694) ring acts as a stable scaffold upon which new rings can be annulated (fused).

One of the most significant applications of this aminopyrazole is in the synthesis of fused bicyclic heteroaromatics like pyrazolopyridines and pyrazolopyrimidines. These fused systems are of great interest due to their prevalence in biologically active molecules. mdpi.commdpi.com

The synthesis of these fused rings typically proceeds via cyclocondensation reactions. In this context, this compound can act as a 1,3-binucleophile, where the exocyclic 3-amino group and the adjacent C4 carbon of the pyrazole ring react with a 1,3-dielectrophilic partner.

Pyrazolopyridines: The construction of the pyridine (B92270) portion of a pyrazolopyridine system can be achieved through established methods such as the Gould-Jacobs reaction or Friedländer annulation. mdpi.com In these reactions, an aminopyrazole is treated with a β-ketoester or a 1,3-dicarbonyl compound, respectively. The initial reaction forms an intermediate which then undergoes cyclization and dehydration to yield the fused aromatic pyrazolopyridine core. mdpi.comcdnsciencepub.com While specific examples for this compound are part of proprietary research, the general strategy is widely documented for structurally similar aminopyrazoles. nih.gov

Pyrazolopyrimidines: The synthesis of pyrazolopyrimidines from aminopyrazoles is a well-established route. mdpi.com The reaction of an aminopyrazole with various 1,3-dielectrophiles like β-ketonitriles, enaminones, or formimidates leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. mdpi.comrsc.orgmdpi.com For instance, the reaction of an N-aryl-5-amino-4-cyanopyrazole with an amine can yield a 4-substituted pyrazolo[3,4-d]pyrimidine through cyclization and subsequent rearrangement. semanticscholar.org Furthermore, related chloropyrazolo[3,4-d]pyrimidines serve as key intermediates for creating a variety of disubstituted derivatives, highlighting the utility of the chloro-substituent in building these scaffolds. researchgate.netmdpi.com

| Target Fused System | Aminopyrazole Reactant | Co-reactant (1,3-Dielectrophile) | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole derivative | 1,3-Diketone | Condensation/Cyclization | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | 5-Amino-4-cyanopyrazole derivative | Formimidate | Cyclization/Dimroth Rearrangement | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidines | 3-Aminopyrazole-4-carbonitrile | β-Ketoester or β-Diketone | Regioselective Condensation | mdpi.com |